molecular formula C18H15NO3 B13703771 Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13703771
M. Wt: 293.3 g/mol
InChI Key: VWQASGZFYATDIH-UHFFFAOYSA-N
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Description

Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a biphenyl group, which consists of two connected benzene rings, and a methyl ester group attached to the isoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-biphenylcarboxylic acid with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-Phenyl)-5-methylisoxazole-4-carboxylate: Similar structure but with a single phenyl group instead of a biphenyl group.

    Methyl 3-(4-Biphenylyl)-5-ethylisoxazole-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group on the isoxazole ring.

    Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of both the biphenyl and isoxazole moieties, which confer distinct chemical and biological properties. The biphenyl group enhances its ability to participate in π-π interactions, while the isoxazole ring provides stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C18H15NO3/c1-12-16(18(20)21-2)17(19-22-12)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

VWQASGZFYATDIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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